(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide

Description

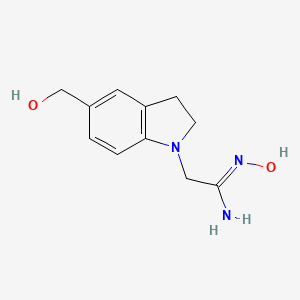

(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a complex organic compound that features an indoline core structure

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N'-hydroxy-2-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |

InChI |

InChI=1S/C11H15N3O2/c12-11(13-16)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-2,5,15-16H,3-4,6-7H2,(H2,12,13) |

InChI Key |

XCUDDTBTOIXGNY-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)CO)C/C(=N/O)/N |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indoline core, followed by functionalization to introduce the hydroxymethyl group and the acetimidamide moiety. Common reagents used in these reactions include indoline derivatives, hydroxylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the imidamide moiety.

Substitution: Functional groups on the indoline core can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indoline-2-carboxylic acid derivatives, while reduction can produce different acetimidamide derivatives.

Scientific Research Applications

(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a complex organic compound with an indole moiety and a hydroxymethyl group that shows potential in medicinal chemistry because of its diverse biological activities. The hydroxyl and imidamide functional groups contribute to the compound's reactivity and interaction with biological systems.

Scientific Research Applications

The applications of this compound span various fields:

- Medicinal Chemistry The compound is significant in medicinal chemistry because it possesses diverse biological activities. Its unique structural features, including the indole moiety, are also beneficial in this field.

- Biological systems The presence of hydroxyl and imidamide functional groups contributes to its reactivity and interaction with biological systems. Studies show the interactions of this compound focus on its binding affinity and efficacy against biological targets.

- Inhibition of enzymatic activity Medical conditions may benefit from the inhibition of enzymatic activity of indoleamine-2,3-dioxygenase . This comprises administering an effective indoleamine 2,3-dioxygenase inhibiting amount of a compound .

- Anti-cancer treatment Enhancing the effectiveness of anti-cancer treatment involves administering an anti-cancer agent and a compound as described in one of the aspects described . It can also treat tumor-specific immunosuppression associated with cancer, comprising administering an effective indoleamine 2,3-dioxygenase inhibiting amount of a compound .

- Treating immunosuppression It can be used for treating immunosuppression associated with an infectious disease, for example, HIV-1 infection, comprising administering an effective indoleamine 2,3-dioxygenase inhibiting amount of a compound .

This compound is unique because it has a combination of an indole structure with hydroxyl and imidamide functionalities, which may enhance its bioavailability and solubility compared to similar compounds. This may also contribute to different mechanisms of action in biological systems.

Table of Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indoleacetamide | Indole ring with acetamide group | Antimicrobial, anticancer |

| Hydroxymethylindole | Hydroxymethyl substituent on indole | Neuroprotective effects |

| N-hydroxyurea | Urea derivative with hydroxyl group | Antiviral activity |

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Indolin-2-one derivatives: These compounds share the indoline core structure and have similar biological activities.

Nitroimidazole hybrids: These compounds combine the indoline core with nitroimidazole moieties, enhancing their antimicrobial properties.

Bis(indol-1-yl)maleimides: These compounds are known for their protein kinase inhibitory activities and are structurally related to (Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide.

Uniqueness

(Z)-N’-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure highlights the presence of an indoline moiety, which is often associated with various biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Cellular Signaling Modulation : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Pharmacological Effects

The biological activities of this compound have been evaluated in several studies, with findings summarized in the following table:

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study on Anticancer Activity : A study conducted by researchers at a leading university demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

- Oxidative Stress Mitigation : A recent clinical trial assessed the antioxidant capacity of this compound in patients with metabolic syndrome, showing promising results in lowering biomarkers associated with oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-N'-hydroxy-2-(5-(hydroxymethyl)indolin-1-yl)acetimidamide, and how can reaction conditions be optimized?

- Methodological Answer : A reflux-based approach in acetic acid with sodium acetate as a catalyst is commonly used for analogous indole derivatives, as demonstrated in the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives . Key parameters include stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine precursor), reflux duration (3–5 hours), and purification via recrystallization from DMF/acetic acid. Optimization may involve adjusting temperature gradients or solvent polarity to enhance yield and purity.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR and NMR spectroscopy to confirm functional groups and stereochemistry. For example:

- IR : Identify hydroxyl (3200–3500 cm⁻¹) and amidoxime (1650–1700 cm⁻¹) stretches.

- ¹H NMR : Assign indolinyl protons (δ 6.5–7.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm). Cross-validate with theoretical molecular weights (e.g., using PubChem-derived data) to resolve discrepancies between experimental and computed values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : If NMR/IR data conflicts with computational predictions (e.g., unexpected splitting or shifts), employ:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in the indole and acetimidamide regions.

- DFT calculations : Compare experimental chemical shifts with density functional theory (DFT)-simulated spectra. Reference methodologies from studies on structurally similar compounds, such as 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamides, where theoretical/experimental molecular weight comparisons resolved structural ambiguities .

Q. What experimental frameworks are suitable for studying the environmental fate and stability of this compound?

- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :

Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH and UV light.

Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using LC-MS to track metabolite formation.

Phase 3 (Field) : Monitor long-term persistence in ecosystems via high-resolution mass spectrometry.

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., hypoglycemic receptors, based on structural analogs in ).

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates in vitro. For example, adapt protocols from thiazolidinedione derivatives to test competitive vs. non-competitive inhibition .

Methodological Design & Theoretical Frameworks

Q. How should researchers integrate this compound into a pharmacological study’s conceptual framework?

- Step 1 : Link the compound to a hypothesis (e.g., “Amidoxime moieties enhance hypoglycemic activity via PPAR-γ agonism”).

- Step 2 : Design dose-response assays in murine models (e.g., Wister Albino mice) with positive controls (e.g., rosiglitazone) and endpoints like blood glucose levels .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.